molecular formula C22H20BrNO2 B4174800 2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide

2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide

Cat. No. B4174800
M. Wt: 410.3 g/mol
InChI Key: VWPDTNMNAVHFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. BPP is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception and inflammation. In

Scientific Research Applications

BPP has been extensively studied for its potential applications in various research areas, including pain management, inflammation, and cancer. BPP has been shown to have analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. BPP has also been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation. Additionally, BPP has been investigated as a potential therapeutic agent for cancer due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

BPP selectively antagonizes 2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide channels, which are involved in pain perception and inflammation. 2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide channels are activated by various stimuli, including heat, capsaicin, and proinflammatory molecules. By blocking 2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide channels, BPP can reduce pain and inflammation.
Biochemical and Physiological Effects:
BPP has been shown to have analgesic and anti-inflammatory effects in animal models. BPP has also been shown to induce apoptosis in cancer cells. However, the exact biochemical and physiological effects of BPP are still being investigated.

Advantages and Limitations for Lab Experiments

BPP has several advantages for lab experiments, including its selectivity for 2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide channels, its ability to cross the blood-brain barrier, and its low toxicity. However, BPP also has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on BPP. One area of research is the development of more potent and selective 2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide antagonists. Another area of research is the investigation of the potential therapeutic applications of BPP in various disease models, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, the mechanism of action of BPP and its effects on other ion channels and receptors should be further explored.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-phenylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO2/c1-15-8-13-21(20(23)14-15)24-22(25)16(2)26-19-11-9-18(10-12-19)17-6-4-3-5-7-17/h3-14,16H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPDTNMNAVHFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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